Antibiotic PF 1052

Description

Properties

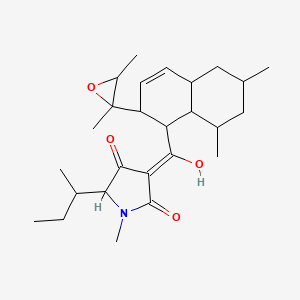

Molecular Formula |

C26H39NO4 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21- |

InChI Key |

NPWKEUKXVOMELT-LNVKXUELSA-N |

Isomeric SMILES |

CCC(C)C1C(=O)/C(=C(\C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)/O)/C(=O)N1C |

Canonical SMILES |

CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C |

Origin of Product |

United States |

Foundational & Exploratory

The Antibiotic PF1052: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibiotic PF1052, a secondary metabolite produced by the fungus Phoma sp.. PF1052 has demonstrated significant biological activity, including antimicrobial effects against Gram-positive and anaerobic bacteria, and potent, specific inhibition of neutrophil migration. This document details the discovery of PF1052, outlines protocols for its fermentation and isolation, and discusses its known biological activities and mechanism of action. Quantitative data is presented in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Producing Organism

The antibiotic PF1052 was identified from a library of fungal extracts through a screening process designed to discover compounds that inhibit neutrophil recruitment. The producing organism is a strain of the fungus Phoma sp., which was originally isolated from sugarcane leaves on Yonaguni Island, Okinawa Prefecture, Japan[1]. The strain, designated PF1052, is characterized by the formation of pycnidia and colorless, single-celled, oval conidia measuring 4-7 x 2-3 µm[1]. Based on these mycological characteristics, the strain was classified within the genus Phoma of the coelomycetes class[1].

Physicochemical and Biological Properties

PF1052 is characterized by the molecular formula C26H39NO4[1]. It is described as a colorless oily substance[1]. The compound exhibits potent antimicrobial activity against Gram-positive bacteria and anaerobic bacteria[1]. Furthermore, PF1052 is a specific inhibitor of neutrophil migration, a key process in the inflammatory response[1]. It has been shown to block neutrophil migration to wound sites in zebrafish models without affecting other immune cells like macrophages[1].

Table 1: Physicochemical Properties of PF1052

| Property | Value | Reference |

| Molecular Formula | C26H39NO4 | [1] |

| Appearance | Colorless oily substance | [1] |

Fermentation for PF1052 Production

While a specific, optimized fermentation protocol for PF1052 production by Phoma sp. is not detailed in publicly available literature, a general approach can be derived from the patent describing its discovery and from protocols for other secondary metabolites from Phoma species.

Inoculum Development

-

A pure culture of Phoma sp. (strain PF1052) is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA).

-

For inoculum preparation, the fungus is grown on slanted agar. Two to three platinum loops of the culture are used to inoculate a seed culture medium[1].

-

The seed culture is incubated with shaking at 26°C for 48 hours[1].

Production Fermentation

-

A suitable production medium is prepared and sterilized. While the exact composition for PF1052 is not specified, a typical medium for Phoma sp. contains a carbon source, a nitrogen source, and mineral salts.

-

The production medium is inoculated with the seed culture (e.g., 1 ml of seed culture into 100 ml of production medium)[1].

-

The fermentation is carried out with shaking at 26°C for approximately 96 hours, or until the maximum accumulation of PF1052 is achieved[1].

Diagram 1: Experimental Workflow for PF1052 Production

Caption: Workflow for the fermentation of Phoma sp. to produce PF1052.

Isolation and Purification of PF1052

The isolation and purification of PF1052 from the fermentation broth involves extraction and chromatographic techniques.

Extraction

-

After fermentation, the culture broth is harvested. A filter aid such as diatomaceous earth can be added before filtration to separate the mycelium from the culture filtrate[1].

-

The fungal cells are extracted with a suitable organic solvent. The patent for PF1052 specifies adding 70% acetone-water to the mycelial cake, followed by stirring and filtration to obtain a cell extract[1].

-

The acetone in the extract is removed under reduced pressure, and the remaining aqueous solution is extracted with a water-immiscible organic solvent, such as ethyl acetate[1].

-

The organic solvent phase, containing PF1052, is collected and concentrated to yield a crude extract.

Chromatographic Purification

-

The crude extract is subjected to silica gel column chromatography[1].

-

The column is typically packed with silica gel (e.g., Wakogel C-300) in a non-polar solvent like chloroform[1].

-

The column is washed with the non-polar solvent.

-

PF1052 is eluted using a solvent system of increasing polarity. The patent specifies elution with a chloroform-methanol mixture (100:1)[1].

-

Fractions are collected and analyzed for the presence of PF1052.

-

The fractions containing the purified PF1052 are combined and concentrated to yield the final product as a colorless oily substance[1].

Table 2: Purification of PF1052 (Illustrative)

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Crude Extract | Data not available | Data not available | Data not available | 100 | 1 |

| Silica Gel Chromatography | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data on the yield and purification fold at each step of the PF1052 purification process are not available in the reviewed literature.

Diagram 2: Workflow for PF1052 Isolation and Purification

Caption: General workflow for the isolation and purification of PF1052.

Biological Activity and Mechanism of Action

Antimicrobial Activity

PF1052 demonstrates potent antimicrobial activity against Gram-positive bacteria and various anaerobic bacteria[1]. Specific Minimum Inhibitory Concentration (MIC) values from the original patent are not fully detailed in accessible records.

Table 3: Antimicrobial Spectrum of PF1052

| Target Organism | Activity | MIC (µg/mL) |

| Gram-positive bacteria | Active | Data not available |

| Anaerobic bacteria | Active | Data not available |

Inhibition of Neutrophil Migration

A significant biological activity of PF1052 is its specific inhibition of neutrophil migration[1]. This effect has been observed in in-vivo zebrafish models where PF1052 blocks the recruitment of neutrophils to a site of injury. This inhibitory action is specific to neutrophils, as macrophage migration is not affected[1].

The mechanism of action for this inhibition appears to be novel. Studies have shown that PF1052's effect is independent of the well-established PI3K and AKT signaling pathways, which are crucial for neutrophil chemotaxis. This suggests that PF1052 may act on a different, yet to be identified, component of the neutrophil migration machinery.

Diagram 3: General Neutrophil Chemotaxis Signaling Pathway

Caption: Simplified neutrophil chemotaxis pathway and the proposed inhibitory point of PF1052.

Conclusion

PF1052, a natural product from Phoma sp., represents a promising molecule with dual antimicrobial and anti-inflammatory properties. Its unique ability to specifically inhibit neutrophil migration through a novel mechanism warrants further investigation for its potential therapeutic applications in inflammatory diseases. While the foundational knowledge for its production and isolation exists, further research is required to optimize fermentation and purification processes, fully elucidate its structure-activity relationship, and identify its precise molecular target in neutrophils. This technical guide provides a summary of the current knowledge to facilitate future research and development of this intriguing antibiotic.

References

An In-depth Technical Guide to the Mechanism of Action of Antibiotic PF1052

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF1052, a tetramic acid originally identified from a fungal extract, has emerged as a potent and specific inhibitor of neutrophil migration.[1][2] Initially discovered through a high-throughput in vivo screen using a transgenic zebrafish model, PF1052 demonstrates significant anti-inflammatory potential by selectively blocking the recruitment of neutrophils to sites of injury and inflammation without affecting other immune cells like macrophages.[2][3][4] This document provides a comprehensive overview of the current understanding of PF1052's mechanism of action, detailing the experimental evidence, key quantitative data, and the methodologies used in its characterization. The findings suggest that PF1052 acts via a novel pathway, independent of the well-established PI3K/AKT signaling cascade, presenting a promising avenue for the development of new anti-inflammatory therapeutics.[1][2]

Core Mechanism of Action

The primary and most well-documented biological activity of PF1052 is the specific inhibition of neutrophil chemotaxis.[3][4] In response to inflammatory signals, neutrophils are rapidly recruited to sites of tissue damage or infection. While this is a crucial component of the innate immune response, excessive or prolonged neutrophil accumulation can contribute to tissue damage in various inflammatory diseases.[3] PF1052 effectively curtails this process.

Studies have shown that PF1052's inhibitory effect is specific to neutrophils, as it does not significantly impact the migration of macrophages.[2][4] Furthermore, PF1052 does not reduce the overall population of neutrophils in the body, indicating that its mechanism is not cytotoxic to these cells.[1][4] Interestingly, at lower concentrations, PF1052 has been observed to suppress apoptosis in isolated human neutrophils, suggesting a potential role in promoting neutrophil survival under certain conditions.[2][4]

A key characteristic of PF1052-treated neutrophils is a morphological change; they fail to form pseudopods and adopt a rounded shape, which is indicative of an impaired ability to migrate.[2][5]

Signaling Pathway Analysis

Initial observations of impaired pseudopod formation suggested a potential defect in the Phosphatidylinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell polarity and migration.[2] However, further investigations have revealed that PF1052 acts independently of the canonical PI3K/AKT pathway.[1]

Experiments using a transgenic zebrafish line with a PtdIns(3,4,5)P3 (PIP3) reporter demonstrated that PF1052 does not prevent the activation of PI3K at the plasma membrane.[2] Consistent with this, studies on human neutrophils showed that PF1052 did not block the phosphorylation of AKT, a key downstream effector of PI3K.[2] This indicates that PF1052 targets a novel molecular pathway involved in the regulation of neutrophil migration.[3] The precise molecular target of PF1052 remains to be elucidated.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of PF1052 from various experimental models.

| Parameter | Organism/Cell Type | Assay | Concentration | Effect | Reference |

| Effective Concentration | Zebrafish (in vivo) | Tailfin Transection Assay | As low as 2 µM | Complete block of neutrophil recruitment | [1] |

| Inhibitory Concentration | Mouse Neutrophils (in vitro) | EZ-TAXIScan Chemotaxis Assay | 10 µM | Severe inhibition of chemotaxis | [2] |

| Inhibitory Concentration | Mouse Neutrophils (in vitro) | EZ-TAXIScan Chemotaxis Assay | 20 µM | Very few migratory neutrophils | [2] |

| Apoptosis Suppression | Human Neutrophils (in vitro) | Morphological Assessment | 200 nM and 2 µM | Suppressed apoptosis | [4] |

| Control Concentration | Zebrafish (in vitro) | Macrophage Migration Assay | Not specified | No significant effect on macrophage migration | [2][4] |

Experimental Protocols

In vivo Zebrafish Neutrophil Migration Assay (Tailfin Transection)

This assay was central to the discovery of PF1052 and provides a robust in vivo system for studying neutrophil recruitment.

-

Model: Transgenic zebrafish larvae (e.g., Tg(mpx:GFP)i114) expressing Green Fluorescent Protein (GFP) specifically in neutrophils.[4]

-

Procedure:

-

At 3 days post-fertilization (dpf), zebrafish larvae are treated with PF1052 or a vehicle control (DMSO).[2]

-

The caudal fin of the larvae is transected using a sharp needle to induce an inflammatory response.[2]

-

Neutrophil migration to the wound site is visualized and quantified using fluorescence microscopy over a period of several hours.[2]

-

The number of neutrophils recruited to the wound area is counted and compared between treated and control groups.[2]

-

In vitro Murine Neutrophil Chemotaxis Assay (EZ-TAXIScan)

This assay was used to confirm the inhibitory effects of PF1052 on mammalian neutrophils.

-

Model: Isolated murine neutrophils.

-

Procedure:

-

Murine neutrophils are isolated from bone marrow.

-

The cells are pre-treated with varying concentrations of PF1052 or a vehicle control.[2]

-

The treated neutrophils are placed in an EZ-TAXIScan device, which allows for the real-time visualization of cell migration along a stable chemoattractant gradient.[2]

-

A chemoattractant, such as f-Met-Leu-Phe (fMLF), is added to generate the gradient.[2]

-

Cell movement is recorded via time-lapse microscopy, and various parameters, including migration speed and directionality, are analyzed.[2]

-

Human Neutrophil Apoptosis Assay

This assay was performed to assess the effect of PF1052 on neutrophil viability.

-

Model: Isolated human neutrophils.

-

Procedure:

-

Neutrophils are isolated from human peripheral blood.

-

The cells are cultured in the presence of a range of concentrations of PF1052 or a vehicle control.[4]

-

At specific time points, the morphology of the neutrophils is assessed to determine the rate of apoptosis. This is typically done by staining with DNA-binding dyes (e.g., DAPI or Hoechst) and examining nuclear condensation and fragmentation under a microscope.

-

Conclusion and Future Directions

Antibiotic PF1052 is a specific inhibitor of neutrophil migration that acts through a novel mechanism, independent of the PI3K/AKT pathway. Its ability to selectively block a key process in the inflammatory cascade without causing general immunosuppression or cytotoxicity makes it a compelling candidate for further investigation as a therapeutic agent for a variety of inflammatory disorders.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target of PF1052 is the most critical next step. This could involve techniques such as affinity chromatography, chemical proteomics, or genetic screens.

-

In vivo Mammalian Studies: While initial studies in murine neutrophils are promising, further validation in in vivo mammalian models of inflammation is necessary to assess efficacy and potential toxicity.[3]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PF1052 could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

The discovery and characterization of PF1052 highlight the power of in vivo screening in model organisms like zebrafish for identifying novel bioactive compounds with unique mechanisms of action.[1][2]

References

- 1. Inhibitors of neutrophil recruitment identified using transgenic zebrafish to screen a natural product library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fishing for new therapeutics - A*STAR Research [research.a-star.edu.sg]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Spectrum of Activity of Antibiotic PF-1052 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic PF-1052 is a novel substance produced by the fermentation of Phoma sp.[1]. Structurally, it is a tetramic acid derivative with the molecular formula C26H39NO4[1]. This document provides a comprehensive overview of the in-vitro antibacterial activity of PF-1052 against a range of clinically relevant Gram-positive bacteria. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Data Presentation: In-Vitro Activity of PF-1052

The antibacterial efficacy of PF-1052 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The available data on the spectrum of activity of PF-1052 against various Gram-positive bacteria is summarized in the table below.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (μg/mL) |

| Staphylococcus aureus | 209P JC-1 | >100 |

| Smith | 12.5 | |

| 55-258 (Penicillin-resistant) | 12.5 | |

| 55-263 (Penicillin-resistant) | 12.5 | |

| 55-264 (Penicillin-resistant) | 12.5 | |

| No. 11 (Methicillin-resistant) | 25 | |

| No. 33 (Methicillin-resistant) | 25 | |

| Streptococcus pyogenes | Cook | 3.13 |

| S-8 | 3.13 | |

| Streptococcus pneumoniae | Type I | 1.56 |

| Type II | 1.56 | |

| Type III | 1.56 | |

| Corynebacterium diphtheriae | 0.78 |

Data sourced from Japan Patent No. JPH04316578A[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in-vitro activity of a new antimicrobial agent. The following are detailed methodologies for standard MIC determination protocols, such as those that would have been used to generate the data for PF-1052. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a suitable amount of the PF-1052 analytical standard.

-

Dissolve the compound in an appropriate solvent to create a stock solution of known concentration. Sterilize the solution by filtration if necessary.

-

-

Preparation of Agar Plates:

-

Prepare a suitable agar medium (e.g., Mueller-Hinton agar) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 48-50°C in a water bath.

-

Prepare a series of twofold dilutions of the PF-1052 stock solution in a sterile diluent.

-

Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the final desired concentrations. Ensure thorough mixing.

-

Pour the agar into sterile Petri dishes and allow them to solidify on a level surface.

-

A growth control plate containing no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

From a fresh, pure culture of the test bacterium, select several colonies and suspend them in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using an inoculum-replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspension.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of PF-1052 that completely inhibits visible growth of the organism.

-

Broth Microdilution Method

This method is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple antimicrobial agents and dilutions.

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of twofold dilutions of the PF-1052 stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity as described for the agar dilution method.

-

Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The use of a reading device can aid in this determination.

-

The MIC is the lowest concentration of PF-1052 at which there is no visible growth.

-

Mandatory Visualizations

References

Unraveling the Assembly Line: A Technical Guide to Elucidating the Biosynthetic Pathway of Antibiotic PF-1052 in Phoma sp.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the elucidation of the biosynthetic pathway of the antibiotic PF-1052, a secondary metabolite produced by the fungus Phoma sp. While the complete biosynthetic route for PF-1052 is not extensively detailed in publicly available literature, this document outlines the key experimental strategies, protocols, and data interpretation required to uncover it. The methodologies described herein are widely applicable to the study of novel fungal secondary metabolites.

Introduction to PF-1052

PF-1052 is an antibiotic substance produced by Phoma sp., with a molecular formula of C₂₆H₃₉NO₄[1]. The producing strain, designated PF1052, was isolated from sugarcane leaves[1]. The compound has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria and anaerobes, making its biosynthetic pathway a subject of significant interest for potential bioengineering and the development of new antimicrobial agents[1].

Experimental Workflow for Biosynthetic Pathway Elucidation

The investigation of a novel biosynthetic pathway is a multi-phased process that integrates classical microbiology, analytical chemistry, and modern genomics. The following workflow provides a roadmap for elucidating the biosynthesis of PF-1052.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Antibiotic PF 1052

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibiotic PF 1052 is a fungal metabolite originally isolated from Phoma sp. that has demonstrated notable biological activity.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for the evaluation of its bioactivities. The document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound, a member of the tetramic acid class of natural products, possesses a complex chemical structure. Its systematic IUPAC name is (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione.[3][4]

Structural Details

The core of the molecule is a pyrrolidine-2,4-dione ring, characteristic of tetramic acids. This is attached to a complex decalin ring system which is further substituted.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 147317-15-5 | [2][3][4][5] |

| Molecular Formula | C26H39NO4 | [1][2][3] |

| Molecular Weight | 429.60 g/mol | [2][3][4][5] |

| Exact Mass | 429.2879 | [3] |

| Elemental Analysis | C, 72.69%; H, 9.15%; N, 3.26%; O, 14.90% | [3] |

| Appearance | Solid | [2] |

| Purity | ≥95% - ≥98% | [2][5] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark. | [3] |

Biological Properties and Mechanism of Action

This compound exhibits a dual spectrum of biological activity, functioning as both an antibacterial agent and a specific inhibitor of neutrophil migration.

Antibacterial Activity

PF 1052 has demonstrated potent antimicrobial action, particularly against Gram-positive bacteria and anaerobes.[1] The minimum inhibitory concentrations (MICs) for select bacteria are detailed in Table 2.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 3.13 | [2] |

| Streptomyces parvulus | 0.78 | [2] |

| Clostridium perfringens | 0.39 | [2] |

As a tetramic acid derivative, the antibacterial mechanism of PF 1052 is likely attributable to its function as a protonophore. This proposed mechanism involves the dissipation of the proton motive force across the bacterial cell membrane by transporting protons into the cytoplasm. This disrupts the transmembrane proton gradient (ΔpH) and the membrane potential, leading to a collapse of cellular energy production and ultimately, cell death.

Caption: Proposed protonophore action of PF 1052.

Inhibition of Neutrophil Migration

A significant biological property of PF 1052 is its specific inhibition of neutrophil migration. It has been shown to reduce pseudopodia formation and induce rounding of neutrophils.[2] Notably, this inhibitory effect is selective for neutrophils, with no significant impact on macrophage migration.[2] This specificity suggests a targeted interaction with the neutrophil chemotactic machinery.

Neutrophil chemotaxis is a complex process initiated by the binding of chemoattractants to G-protein coupled receptors (GPCRs) on the cell surface. This triggers a cascade of intracellular signaling events, prominently involving the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). A key downstream effect of this pathway is the regulation of actin polymerization, which is essential for cell motility. While the precise molecular target of this compound in this pathway is yet to be elucidated, its inhibitory action on neutrophil migration strongly suggests an interference with one or more components of this signaling cascade.

Caption: Putative inhibition of neutrophil migration by PF 1052.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and biological characterization of this compound.

Isolation and Purification of this compound

This protocol is based on the methodology described for the production of PF 1052 from Phoma sp..[1]

Caption: Isolation and purification workflow for PF 1052.

Methodology:

-

Cultivation: Culture the Phoma sp. strain PF 1052 in a suitable nutrient medium.

-

Harvesting: After an appropriate incubation period, add a filter aid (e.g., diatomaceous earth) to the culture broth and filter to separate the mycelium from the culture filtrate.

-

Extraction: Extract the collected mycelium with 70% aqueous acetone with stirring for 1 hour. Filter to remove the mycelial debris.

-

Concentration: Concentrate the acetone extract under reduced pressure to remove the acetone.

-

Chromatography:

-

Adsorb the concentrated aqueous extract onto a silica gel column.

-

Wash the column with chloroform.

-

Elute the active compound using a chloroform-methanol solvent system (e.g., 100:1 v/v).

-

-

Fraction Collection and Final Purification: Collect the fractions containing PF 1052. Combine the active fractions and concentrate to dryness to obtain the purified antibiotic.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Sterile diluent (e.g., saline or broth)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate wells containing the growth medium.

-

Inoculation: Inoculate each well (except for a negative control well) with the standardized bacterial suspension.

-

Controls: Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Neutrophil Migration Assay (Zebrafish Larva Model)

This in vivo assay is adapted from studies investigating the effect of PF 1052 on neutrophil migration.

Materials:

-

Transgenic zebrafish larvae expressing a fluorescent protein in neutrophils (e.g., Tg(mpx:GFP))

-

This compound solution

-

Control vehicle (e.g., DMSO)

-

E3 medium (embryo medium)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Larva Preparation: At 3 days post-fertilization, anesthetize the zebrafish larvae.

-

Wounding: Induce an inflammatory response by making a small incision in the tail fin (caudal fin amputation).

-

Treatment: Immediately after wounding, transfer the larvae to individual wells of a multi-well plate containing E3 medium with either this compound at the desired concentration or the vehicle control.

-

Incubation: Incubate the larvae for a set period (e.g., 4-6 hours) at 28°C.

-

Imaging and Analysis:

-

Anesthetize the larvae again and mount them for microscopy.

-

Capture fluorescence images of the wound site.

-

Quantify the number of neutrophils that have migrated to the wound site in both the treated and control groups.

-

A significant reduction in the number of neutrophils at the wound in the PF 1052-treated group compared to the control group indicates inhibition of neutrophil migration.

-

Conclusion

This compound is a promising natural product with a dual mechanism of action that warrants further investigation. Its potent antibacterial activity, likely mediated by the disruption of the bacterial proton motive force, combined with its specific inhibition of neutrophil migration, suggests potential therapeutic applications in both infectious diseases and inflammatory disorders. The experimental protocols detailed in this guide provide a framework for the continued exploration of this fascinating molecule and its derivatives. Further research is necessary to fully elucidate the precise molecular targets of PF 1052, particularly in the context of neutrophil signaling, to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. dc.uthsc.edu [dc.uthsc.edu]

- 3. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of neutrophil migration by a selective inhibitor of matrix metalloproteinase: analysis by intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Mode of Action of PF1052: A Reassessment of its Biological Activity

A comprehensive review of the scientific literature reveals that the compound PF1052, initially identified from a fungal extract library, is not known to possess antibacterial properties or a mode of action involving the disruption of bacterial cell walls. Instead, research has characterized PF1052 as a specific inhibitor of neutrophil migration, indicating a significant anti-inflammatory potential.

This technical guide addresses the current scientific understanding of PF1052, clarifying its established mechanism of action and the absence of evidence supporting its role as a bacterial cell wall synthesis inhibitor. This information is crucial for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Misconception of Antibacterial Activity

Initial interest in PF1052 may have been prompted by its classification as a secondary metabolite from a fungal source, a common origin for many antibiotics. However, extensive screening and subsequent studies have not demonstrated any antibacterial efficacy for PF1052. Targeted searches for its effects on bacterial cell wall components, such as peptidoglycan synthesis, have yielded no supporting data. The company associated with the initial research, MerLion Pharmaceuticals, focuses on the development of finafloxacin, a fluoroquinolone antibiotic, and does not list PF1052 among its antibacterial development programs.

Established Mode of Action: Inhibition of Neutrophil Migration

The primary and well-documented biological activity of PF1052 is its potent and specific inhibition of neutrophil migration, a key process in the inflammatory response.

Experimental Evidence

Research utilizing transgenic zebrafish models, where neutrophils are fluorescently labeled, has been pivotal in elucidating the effects of PF1052. In these studies, PF1052 was shown to effectively block the recruitment of neutrophils to sites of injury.

Molecular Mechanism

Further investigation into the molecular mechanism has revealed that PF1052's inhibitory action on neutrophil migration is independent of the well-characterized phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is a common target for many anti-inflammatory agents. The finding that PF1052 operates through a different mechanism suggests a novel route for modulating the inflammatory response.

Experimental Protocols

The key experiments used to characterize the mode of action of PF1052 are focused on immunology and cell biology rather than microbiology.

Table 1: Key Experimental Protocols for Characterizing PF1052's Anti-Inflammatory Activity

| Experiment | Purpose | General Methodology |

| Zebrafish Tail Fin Injury Model | To visualize and quantify the effect of PF1052 on neutrophil migration in vivo. | Transgenic zebrafish larvae with fluorescently labeled neutrophils are subjected to a tail fin injury. The larvae are then exposed to PF1e052 or a control substance. The migration of neutrophils to the wound site is observed and quantified using fluorescence microscopy over a specific time course. |

| Chemotaxis Assays | To assess the directed migration of neutrophils towards a chemoattractant in the presence of PF1052. | Isolated neutrophils are placed in a chamber with a gradient of a known chemoattractant (e.g., a chemokine). The movement of the cells towards the chemoattractant is tracked and analyzed in the presence and absence of PF1052 to determine its inhibitory effect. |

| Western Blot Analysis of PI3K-Akt Pathway | To determine if PF1052 affects the key signaling proteins in the PI3K-Akt pathway. | Neutrophils are treated with PF1052 and then stimulated to activate the PI3K-Akt pathway. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated (activated) forms of Akt and other downstream targets to assess the pathway's activation status. |

Signaling Pathway Diagram

The following diagram illustrates the known signaling context of PF1052's action, highlighting its divergence from the canonical PI3K-Akt pathway in inhibiting neutrophil migration.

Conclusion

Preliminary Toxicity Profile of Antibiotic PF 1052: An In-depth Technical Guide

Disclaimer: The following document synthesizes preliminary toxicity data from studies on various antibiotics to serve as a representative technical guide for a substance designated "Antibiotic PF 1052." No direct studies for an antibiotic with the exact name "PF 1052" were found in the public domain. The data and protocols presented are adapted from existing research on other antibiotic compounds and are for illustrative purposes only.

Executive Summary

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on the novel antibiotic candidate, PF 1052. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the acute and subacute toxicity profiles of PF 1052. Key sections include quantitative toxicity data presented in tabular format for ease of comparison, detailed experimental protocols for all cited studies, and visualizations of relevant biological pathways and experimental workflows to facilitate understanding. The findings from these initial studies are crucial for guiding further non-clinical and clinical development of PF 1052.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the immediate adverse effects of a substance after a single or short-term exposure.[1] These studies are fundamental in early-stage drug development to identify the median lethal dose (LD50) and to observe any immediate clinical signs of toxicity.

Quantitative Acute Toxicity Data

The acute toxicity of PF 1052 was evaluated in murine models via intravenous and intraperitoneal routes of administration. The following table summarizes the key findings.

| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Reference |

| Single Dose LD50 | 9 µg/kg | 6.90 µg/kg | [2] |

| Five Daily Doses LD50 | 0.3 µg/kg/day | 0.14 µg/kg/day | [2] |

| Observed Clinical Signs | Lethargy, weight loss, signs of hepatic distress | Abdominal discomfort, lethargy, weight loss | [2] |

| Time to Mortality (High Doses) | Within 12 days | Not specified | [2] |

| Primary Organ of Toxicity | Liver (frank hepatic necrosis) | Liver | [2] |

Table 1: Summary of Acute Toxicity Data for PF 1052 in Murine Models. Data adapted from studies on the DNA-binding antibiotic, CC-1065.

Experimental Protocol: Acute Toxicity Study

The determination of acute toxicity and LD50 values was conducted in non-tumor-bearing mice.

Animal Model:

-

Species: Mus musculus (mouse)

-

Health Status: Healthy, non-tumor-bearing

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Ad libitum access to food and water.

Dosage and Administration:

-

Formulation: PF 1052 was dissolved in a suitable vehicle for injection.

-

Routes of Administration: Intravenous (IV) and Intraperitoneal (IP).

-

Dose Levels: A range of doses were administered to different groups of animals to determine the lethal dose.

-

Dosing Regimen: Both single-dose and five consecutive daily dose regimens were evaluated.

Observation and Endpoints:

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 70 days post-administration.[2]

-

Clinical Signs: Daily observations were made for changes in behavior, appearance, and signs of distress. Body weight was recorded regularly.

-

Primary Endpoint: The primary endpoint was the determination of the LD50, the dose causing mortality in 50% of the test animals.[1]

-

Pathology: At the end of the study, or upon mortality, a gross necropsy was performed. Key organs, particularly the liver, were collected for histopathological examination.

Subacute Toxicity Assessment

Subacute toxicity studies involve repeated administration of a substance over a period of 28 days to evaluate the potential for cumulative toxicity and to identify target organs of toxicity at doses below the acute lethal range.

Quantitative Subacute Toxicity Data

A 28-day subacute oral toxicity study of PF 1052 was conducted in rats. The results indicated a favorable safety profile at the tested doses.

| Parameter | Low Dose Group | Mid Dose Group | High Dose Group | Reference |

| Dosage | 5 mg/kg/day | 25 mg/kg/day | 100 mg/kg/day | [3] |

| Mortality | 0% | 0% | 0% | [3] |

| Clinical Signs | No significant abnormalities | No significant abnormalities | No significant abnormalities | [3] |

| Body Weight | No significant difference from control | No significant difference from control | No significant difference from control | [3] |

| Food Consumption | No significant difference from control | No significant difference from control | No significant difference from control | [3] |

| Hematology | No treatment-related changes | No treatment-related changes | No treatment-related changes | [3] |

| Serum Biochemistry | No treatment-related changes | No treatment-related changes | Statistically significant changes in ALP, CR, and GLU | [3] |

| Organ Weights | No significant differences | No significant differences | No significant differences | [3] |

| Histopathology | No treatment-related findings | No treatment-related findings | No treatment-related findings | [3] |

| No Observed Adverse Effect Level (NOAEL) | >100 mg/kg/day | - | - | [3] |

Table 2: Summary of 28-Day Subacute Oral Toxicity Data for PF 1052 in Rats. Data adapted from studies on the antibacterial agent, 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin (ATTM).

Experimental Protocol: 28-Day Subacute Oral Toxicity Study

Animal Model:

-

Species: Rattus norvegicus (Wistar rat)

-

Sex: Both male and female animals were used.

-

Health Status: Healthy, young adult rats.

-

Housing: Standard laboratory conditions.

Dosage and Administration:

-

Formulation: PF 1052 was administered as an oral gavage.

-

Dose Levels: Three dose levels (low, mid, high) and a vehicle control group were included.

-

Dosing Regimen: Daily oral administration for 28 consecutive days.

Observation and Endpoints:

-

Clinical Observations: Animals were observed daily for any signs of toxicity, changes in behavior, or mortality.

-

Body Weight and Food Consumption: Recorded weekly throughout the study.

-

Hematology and Serum Biochemistry: Blood samples were collected at the end of the 28-day period for a comprehensive analysis of hematological and biochemical parameters.

-

Necropsy and Histopathology: At the termination of the study, all animals underwent a thorough gross necropsy. Key organs were weighed, and tissues were preserved for microscopic histopathological examination.

Potential Mechanism of Action and Toxicity Pathway

While the precise mechanism of action for PF 1052 is under investigation, it is hypothesized to belong to a class of antibiotics that inhibit essential bacterial cellular processes. Many antibiotics achieve their selective toxicity by targeting pathways present in bacteria but absent in mammalian cells, such as cell wall biosynthesis.[4][5]

Visualizing the Experimental Workflow and Potential Pathway

The following diagrams, generated using Graphviz, illustrate the general workflow for toxicity testing and a hypothetical mechanism of action for PF 1052.

Caption: Workflow for a typical acute toxicity study.

Caption: Hypothetical selective toxicity mechanism of this compound.

Conclusion

The preliminary toxicity studies of this compound provide initial insights into its safety profile. The acute toxicity data suggests significant toxicity at very low doses when administered parenterally, with the liver being a primary target organ. In contrast, the 28-day subacute oral toxicity study in rats indicates a much better safety margin, with a high No Observed Adverse Effect Level (NOAEL). These findings underscore the importance of the route of administration in the toxicity profile of PF 1052. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of PF 1052 and to further investigate the mechanisms underlying its hepatotoxicity at high parenteral doses. This information will be critical for the continued development of PF 1052 as a potential therapeutic agent.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. Preliminary toxicity studies with the DNA-binding antibiotic, CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

Unveiling the Antifungal Potential of Phomafungin from Phoma sp.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Phoma represents a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, the cyclic lipodepsipeptide phomafungin has emerged as a compound of significant interest due to its potent and broad-spectrum antifungal properties. This technical guide provides a comprehensive overview of the antifungal characteristics of phomafungin, a key bioactive compound isolated from Phoma sp. extracts. While the query specifically mentioned "PF1052," extensive literature review indicates that the well-documented antifungal agent from Phoma sp. is phomafungin. PF1052 is a distinct compound with reported anti-inflammatory activity, specifically as an inhibitor of neutrophil migration. This guide will focus on the scientifically established antifungal agent, phomafungin.

This document details the quantitative antifungal data, experimental protocols for its isolation and evaluation, and insights into its mechanism of action, serving as a valuable resource for researchers in mycology, natural product chemistry, and antifungal drug development.

Quantitative Antifungal Activity of Phomafungin

Phomafungin has demonstrated significant in vitro activity against a range of clinically relevant fungal pathogens. The primary metric for quantifying its antifungal potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phomafungin against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida spp. | 2 - 8 | [1][2] |

| Aspergillus fumigatus | 2 - 8 | [1][2] |

| Trichophyton mentagrophytes | 2 - 8 | [1][2] |

Note: The activity of phomafungin can be potentiated by cyclosporin A, an inhibitor of the calcineurin pathway, suggesting a potential synergistic interaction.[3]

Experimental Protocols

The following sections outline the generalized methodologies for the isolation, characterization, and antifungal susceptibility testing of phomafungin from Phoma sp.

Fungal Cultivation and Extraction

A generalized workflow for the cultivation of Phoma sp. and extraction of phomafungin is depicted below.

Caption: General Workflow for Phomafungin Production

Detailed Steps:

-

Fungal Strain: A pure culture of a phomafungin-producing Phoma sp. is obtained.

-

Starter Culture: The fungus is typically grown on a solid medium, such as Potato Dextrose Agar (PDA), to generate sufficient biomass.

-

Fermentation: Mycelial plugs from the solid culture are used to inoculate a liquid fermentation medium. The composition of the medium can vary but often contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The culture is incubated with agitation to ensure proper aeration and growth.

-

Extraction: After an appropriate incubation period, the culture broth is harvested. The broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including phomafungin.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate pure phomafungin. These methods may include column chromatography over silica gel or other stationary phases, followed by High-Performance Liquid Chromatography (HPLC) for final purification.

Antifungal Susceptibility Testing

The antifungal activity of the purified phomafungin is determined using standard broth microdilution methods.

Caption: Broth Microdilution Assay Workflow

Detailed Steps:

-

Preparation of Phomafungin Stock Solution: A stock solution of pure phomafungin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Serial twofold dilutions of the phomafungin stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The fungal species to be tested is cultured, and a standardized suspension of fungal cells or spores is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the phomafungin dilutions.

-

Controls: Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of phomafungin at which there is no visible growth of the fungus.

Mechanism of Action

The precise mechanism of action of phomafungin is still under investigation, but initial studies suggest that it may involve the disruption of fungal cell membrane integrity or function. Unlike some other antifungal agents, phomafungin does not appear to induce the release of ATP from Candida albicans cells.[2][4] The potentiation of its activity by cyclosporin A suggests a possible interaction with the calcineurin signaling pathway, which is crucial for stress responses and virulence in many fungi.[3] Further research is needed to fully elucidate the molecular targets of phomafungin.

The structural integrity of phomafungin, specifically its cyclic structure, is crucial for its biological activity. The linear peptide, formed by the opening of the lactone ring, has been shown to be devoid of both antifungal activity and toxicity.[1]

Caption: Postulated Action of Phomafungin

Conclusion

Phomafungin, a cyclic lipodepsipeptide isolated from Phoma sp., stands out as a promising natural product with potent, broad-spectrum antifungal activity. Its efficacy against clinically important yeasts and molds, coupled with a structure that is essential for its function, makes it a compelling candidate for further investigation in the development of new antifungal therapies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in their efforts to explore the full therapeutic potential of this fascinating fungal metabolite. Future studies focusing on elucidating its precise mechanism of action and in vivo efficacy are warranted.

References

- 1. Isolation, structure and biological activity of phomafungin, a cyclic lipodepsipeptide from a widespread tropical Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Phytotoxic Potential of Antibiotic PF 1052: A Technical Overview and Research Perspective

For: Researchers, Scientists, and Drug Development Professionals Scope: This technical guide synthesizes the current, albeit limited, publicly available information regarding the phytotoxic effects of Antibiotic PF 1052, a fungal metabolite with potential applications in agriculture. Due to the scarcity of specific research on its effects on plant pathogens, this document also provides a broader context by examining related compounds from the Phoma genus and outlines generalized protocols and potential mechanisms of action relevant to the field.

Introduction to this compound

Table 1: General Characteristics of this compound

| Property | Description |

| Origin | Isolated from Phoma sp. |

| CAS Number | 147317-15-5 |

| Molecular Formula | C₂₆H₃₉NO₄ |

| Reported Activities | Antibacterial, Antifungal, Phytotoxic |

Known Antimicrobial Spectrum

The primary characterization of this compound's biological activity is documented in its original patent, which focused on its efficacy against bacteria relevant to human and animal health. The patent discloses potent antimicrobial action against Gram-positive bacteria and various anaerobes. Unfortunately, this foundational document does not appear to contain data on its activity against plant pathogenic fungi or bacteria.

Phytotoxic and Antifungal Potential: A Contextual Analysis

Given the lack of specific data for PF 1052, it is informative to consider the broader context of secondary metabolites produced by the Phoma genus. Fungi of this genus are well-documented producers of a diverse array of bioactive compounds, many of which exhibit significant phytotoxicity.[3][4] These metabolites often play a role in the pathogenic lifecycle of the fungus, helping it to colonize and derive nutrients from plant hosts.[5]

Phoma species are known to produce various classes of phytotoxic compounds, including:

-

Macrocidins and Herbarumins: Lactones that can cause leaf spotting and necrosis.[3][6]

-

Anthraquinones and Naphthoquinones: Pigmented compounds that can have herbicidal activity.[3][6]

-

Chenopodolans and Chenopodolins: Furanopyrans and ent-pimaradienes that have demonstrated phytotoxicity in leaf puncture assays.[5]

These compounds act through various mechanisms, often inducing chlorosis, necrosis, and inhibiting seed germination or root growth.[3][7][8][9] It is plausible that the reported phytotoxicity of this compound could be attributed to similar mechanisms of action.

Experimental Protocols: A Generalized Approach

While specific experimental protocols for testing the phytotoxic effects of this compound on plant pathogens have not been published, a generalized workflow can be constructed based on standard methodologies used for other microbial phytotoxins.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the direct inhibitory effect of a compound on the growth of a fungal plant pathogen.

-

Pathogen Culture: The target plant pathogenic fungus (e.g., Fusarium oxysporum, Alternaria solani) is cultured on a suitable medium like Potato Dextrose Agar (PDA) until a sufficient amount of mycelium is available.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations.

-

Amended Media: The serially diluted compound is incorporated into molten PDA at a temperature that does not degrade the compound (typically 45-50°C). The final concentration of the solvent should be non-inhibitory to the fungus.

-

Inoculation: A small plug of mycelium from the actively growing edge of the pathogen culture is placed in the center of each petri dish containing the amended and control media.

-

Incubation: Plates are incubated at an optimal temperature for the specific pathogen (e.g., 25-28°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Analysis: The percentage of mycelial growth inhibition is calculated, and from this, metrics such as the EC₅₀ (Effective Concentration to inhibit 50% of growth) can be determined.

References

- 1. biomol.com [biomol.com]

- 2. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Draft genome sequence of the endophytic fungus Phoma sp. strain YAFEF320, isolated from Gerbera jamesonii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytotoxic Effects of Antibiotics on Terrestrial Crop Plants and Wild Plants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytotoxicity of veterinary antibiotics to seed germination and root elongation of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility and Stability of the Fungal Metabolite PF-1052: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of the antibiotic PF-1052, a fungal metabolite isolated from Phoma species. Due to the limited availability of quantitative data in public literature, this document focuses on summarizing the existing qualitative solubility information and presenting detailed experimental protocols for researchers to determine the precise quantitative solubility and stability of PF-1052 in various solvents. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of PF-1052, enabling them to conduct further studies with standardized methodologies. The included experimental workflows are visualized to ensure clarity and reproducibility.

Introduction to Antibiotic PF-1052

Antibiotic PF-1052 is a fungal metabolite with the molecular formula C₂₆H₃₉NO₄ and a molecular weight of 429.6 g/mol . It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and anaerobes. As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for formulation development, in vitro and in vivo testing, and ultimately, its potential clinical efficacy.

Solubility Profile of PF-1052

Current literature provides qualitative solubility data for PF-1052 in a range of common laboratory solvents. This information is crucial for the initial stages of handling the compound, such as preparing stock solutions for biological assays.

Qualitative Solubility Data

The known solubility of PF-1052 is summarized in the table below. It is important to note that this data indicates the solvent's ability to dissolve the compound, but not the specific concentration that can be achieved.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Methanol | Soluble | |

| Chloroform | Soluble | |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble | |

| Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To facilitate further research and development, the following is a detailed protocol for determining the quantitative solubility of PF-1052. This method is based on the equilibrium solubility shake-flask method, which is a widely accepted technique for accurate solubility measurement.

Materials and Equipment

-

Antibiotic PF-1052 (solid form)

-

Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, etc.)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid PF-1052 to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of PF-1052.

-

Prepare a calibration curve using known concentrations of PF-1052 to accurately quantify the concentration in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of PF-1052 in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Experimental Workflow for Quantitative Solubility

Caption: Workflow for Quantitative Solubility Determination of PF-1052.

Experimental Protocol for Stability Assessment

The stability of PF-1052 in solution is a critical parameter that influences its storage, handling, and application. The following protocol outlines a method for assessing the stability of PF-1052 in different solvents over time and under various conditions.

Materials and Equipment

-

Stock solution of PF-1052 in the solvent of interest

-

Vials (clear and amber glass)

-

Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)

-

Light source for photostability testing (optional)

-

pH meter and buffers (if assessing pH stability)

-

HPLC system with a suitable detector

Procedure

-

Preparation of Test Solutions:

-

Prepare a stock solution of PF-1052 in the desired solvent at a known concentration.

-

Aliquot the solution into multiple vials. For photostability testing, use both clear and amber vials.

-

-

Storage Conditions:

-

Store the vials under different conditions to be tested. This may include:

-

Temperature: -20°C, 4°C, room temperature (25°C), and elevated temperatures (e.g., 40°C).

-

Light Exposure: Exposure to a controlled light source versus storage in the dark.

-

pH: Adjust the pH of aqueous co-solvent mixtures using appropriate buffers to assess stability at different pH values.

-

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

-

Quantitative Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact PF-1052 from any potential degradation products.

-

Quantify the remaining concentration of PF-1052 at each time point.

-

-

Data Analysis:

-

Calculate the percentage of PF-1052 remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining PF-1052 against time for each storage condition to determine the degradation kinetics.

-

Experimental Workflow for Stability Assessment

Caption: Workflow for Stability Assessment of PF-1052 in Solution.

Conclusion

While the full quantitative solubility and stability profile of antibiotic PF-1052 is not yet extensively documented in publicly available literature, this guide provides the essential qualitative information and, more importantly, the detailed experimental frameworks necessary for researchers to elucidate these critical parameters. The provided protocols for quantitative solubility determination and stability assessment are robust and adhere to standard pharmaceutical research practices. By following these methodologies, researchers can generate the reliable and reproducible data needed to advance the development of PF-1052 as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Extraction of Antibiotic PF 1052 from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic PF 1052 is a bioactive compound isolated from the fungus Phoma sp. with potent antimicrobial activity, particularly against Gram-positive bacteria and anaerobes.[1] This document provides detailed protocols for the cultivation of the producing organism, extraction of the antibiotic from the fungal culture, and subsequent purification steps. The methodologies outlined are based on established procedures and aim to provide a reproducible workflow for laboratory-scale production and isolation of PF 1052.

Fungal Cultivation

The production of this compound is achieved through the submerged fermentation of a PF 1052-producing strain of Phoma sp.[1] Optimal production is typically observed under aerobic conditions.

Protocol for Fungal Culture:

-

Media Preparation: Prepare a suitable liquid culture medium. While various nutrient sources can be utilized, a standard rich medium such as Potato Dextrose Broth (PDB) is recommended for initial studies. The medium should contain nutrients that are readily utilizable by the fungus.[1]

-

Inoculation: Inoculate the sterile medium with a pure culture of the Phoma sp. strain.

-

Incubation: Incubate the culture under aerobic conditions, for example, in a shaker incubator.

-

Monitoring: Monitor the fungal growth and antibiotic production periodically.

Extraction of this compound

The extraction process involves separating the antibiotic from the culture broth and mycelia. A solvent extraction method using ethyl acetate is effective for this purpose.[1]

Protocol for Extraction:

-

Harvesting: After the incubation period, harvest the entire culture broth.

-

Concentration: Concentrate the culture broth to a smaller volume.

-

Solvent Extraction:

-

Add an equal volume of ethyl acetate to the concentrated culture broth.

-

Agitate the mixture vigorously to ensure thorough mixing and transfer of the antibiotic into the organic phase.

-

Separate the ethyl acetate layer from the aqueous layer using a separation funnel.

-

Repeat the extraction process with fresh ethyl acetate to maximize the recovery of the antibiotic.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain an oily residue containing the crude this compound.[1]

-

Purification of this compound

The crude extract is a mixture of various metabolites. Purification is essential to isolate this compound. This is achieved through silica gel column chromatography.[1]

Protocol for Purification:

-

Column Preparation:

-

Sample Loading: Dissolve the oily residue obtained from the extraction step in a minimal amount of a suitable solvent and load it onto the prepared silica gel column.

-

Chromatographic Elution:

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis of Fractions: Monitor the fractions for the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or antimicrobial assays.

-

Pooling and Concentration: Combine the fractions containing the purified antibiotic and concentrate them to dryness to obtain the final product as a colorless oily substance.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative extraction and purification process.[1]

| Parameter | Value |

| Starting Culture Volume | Not Specified |

| Concentrated Liquid Volume | Not Specified |

| Ethyl Acetate for Extraction | 2 L |

| Oily Substance (Crude Extract) | 1.54 g |

| Silica Gel (Wakogel C-200) | 100 g |

| Final Purified PF 1052 (oily) | 122 mg |

| Final Purified PF 1052 (colorless oily) | 35.5 mg |

Experimental Workflow

References

Application Note: High-Performance Liquid Chromatography Method for the Purification of PF-1052

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the novel compound PF-1052. The described protocol provides a reliable means to achieve high purity and recovery of PF-1052, making it suitable for downstream applications in pharmaceutical research and development. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient, ensuring effective separation from process-related impurities.

Introduction

PF-1052 is a promising therapeutic candidate with significant potential in preclinical studies. To support ongoing research and development, a reliable and scalable purification method is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of pharmaceutical compounds. This document provides a detailed protocol for the purification of PF-1052 using RP-HPLC, offering a practical guide for researchers and scientists in the field.

Experimental Protocols

Materials and Reagents

-

Solvents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

-

Column:

-

C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)

-

-

Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

-

Sample:

-

Crude PF-1052 sample dissolved in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Sample Preparation

-

Dissolve the crude PF-1052 sample in DMSO to a final concentration of 10 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

The prepared sample is now ready for injection into the HPLC system.

HPLC Method Parameters

The purification is performed using the following HPLC conditions:

| Parameter | Value |

| Column | C18, 250 mm x 10 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 35.0 | 5 | 95 |

| 40.0 | 5 | 95 |

| 40.1 | 95 | 5 |

| 45.0 | 95 | 5 |

Post-Purification Processing

-

Collect the fractions corresponding to the PF-1052 peak based on the chromatogram.

-

Combine the collected fractions.

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified PF-1052 as a solid.

Data Presentation

The performance of the HPLC purification method was evaluated based on the purity and recovery of PF-1052. The results are summarized in Table 2.

Table 2: Summary of Purification Performance

| Parameter | Crude Sample | Purified Sample |

| Purity (%) | 85.2 | 99.8 |

| Recovery (%) | N/A | 92.5 |

| Yield (mg) | 100.0 | 91.8 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC purification of PF-1052.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of PF-1052. The method achieves high purity (≥99.5%) and good recovery (≥90%), making it suitable for producing high-quality material for further research and development activities. This application note serves as a valuable resource for scientists and researchers involved in the purification of PF-1052 and similar compounds.

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Antibiotic PF 1052

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic PF 1052 is a fungal metabolite originally isolated from Phoma sp.[1][2][3] It has demonstrated activity against several bacterial species, including Staphylococcus aureus, Streptomyces parvulus, and Clostridium perfringens.[1][2] Beyond its antibacterial properties, PF 1052 has also been identified as an anti-inflammatory agent that inhibits neutrophil migration.[1][2][4]

The Minimum Inhibitory Concentration (MIC) is a critical parameter in drug discovery and development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][4] Determining the MIC of a novel antibiotic like PF 1052 is a fundamental step in assessing its potency and spectrum of activity, guiding further preclinical and clinical research.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following table summarizes the known MIC values for this compound against specific bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 3.13[1][2] |

| Streptomyces parvulus | 0.78[1][2] |

| Clostridium perfringens | 0.39[1][2] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound.

3.1.1. Materials

-

This compound (CAS 147317-15-5)[4]

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922 as quality control strains)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile petri dishes

-

Sterile multichannel pipettes and tips

-

Incubator (35°C ± 2°C)

3.1.2. Preparation of Reagents

-

Antibiotic Stock Solution:

-